molecular formula C12H11NO4 B2434189 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid CAS No. 1378683-16-9

5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid

Cat. No.: B2434189
CAS No.: 1378683-16-9
M. Wt: 233.223
InChI Key: GLXKBCBDSYYLPF-UHFFFAOYSA-N
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Description

5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid (CAS 1378683-16-9) is a high-purity organic compound supplied at 95% purity for research and development applications . This molecule features an isophthalic acid backbone substituted with a 2,5-dihydro-1H-pyrrol group, presenting a versatile building block for supramolecular chemistry and materials science. With a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol, it is characterized by two carboxylic acid functional groups that enable coordination with metal ions . Its primary research application is in the construction of Metal-Organic Frameworks (MOFs), a class of porous materials with potential uses in gas storage, separation, and catalysis . The compound is classified as an irritant and requires careful handling. Safety information indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all precautionary statements, which include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-(2,5-dihydropyrrol-1-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKBCBDSYYLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Using Maleic Anhydride and Aminobenzene Derivatives

A widely reported method involves the reaction of maleic anhydride with 5-aminoisophthalic acid derivatives. In a representative procedure, equimolar quantities of 5-aminoisophthalic acid dimethyl ester and maleic anhydride are refluxed in glacial acetic acid for 2–3 hours, forming the pyrrolidine-2,5-dione intermediate. Subsequent reduction of the diketone moiety using sodium borohydride in methanol yields the dihydro-pyrrole ring.

Reaction Conditions:

  • Solvent: Glacial acetic acid
  • Temperature: 110–120°C (reflux)
  • Catalyst: None (thermal cyclization)
  • Yield: 60–70% after purification via silica gel chromatography.

This method prioritizes simplicity but requires careful pH control during workup to prevent ester hydrolysis prematurely.

Grignard Reagent-Mediated Alkylation and Cyclization

Alternative routes employ Grignard reagents to construct the pyrrolidine ring. For example, 5-bromoisophthalic acid dimethyl ester reacts with vinylmagnesium bromide in tetrahydrofuran (THF) at −5°C, followed by acid-catalyzed cyclization to form the dihydro-pyrrole ring.

Key Steps:

  • Grignard Addition:
    • Substrate: 5-Bromoisophthalic acid dimethyl ester
    • Reagent: Vinylmagnesium bromide (3 equivalents)
    • Conditions: −5°C, 1 hour; then 20°C, 10 hours.
  • Cyclization:
    • Catalyst: 10% Pd/C under hydrogen (3 bar)
    • Temperature: 80–85°C
    • Yield: 50–55% after filtration and recrystallization.

This method offers regioselectivity but necessitates stringent anhydrous conditions.

Palladium-Catalyzed Hydrogenation of Pyrrole Precursors

Hydrogenation of pre-formed pyrrole derivatives provides a direct route to the dihydro-pyrrole system. A patent-pending approach subjects 5-(pyrrol-1-yl)isophthalic acid dimethyl ester to hydrogen gas (3 bar) in the presence of 10% Pd/C at 80–85°C for 6 hours, achieving partial saturation of the pyrrole ring.

Optimization Data:

Parameter Value
Catalyst Loading 5 wt% Pd/C
Hydrogen Pressure 3 bar
Reaction Time 6 hours
Isolated Yield 68%

Post-hydrogenation purification involves acid-base extraction to remove residual catalyst, followed by recrystallization from acetone.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Advantages Limitations Yield (%)
Cyclocondensation Low-cost reagents Requires acidic conditions 60–70
Grignard Alkylation High regioselectivity Sensitive to moisture 50–55
Catalytic Hydrogenation Scalable for industrial use Expensive catalyst 68

Cyclocondensation is favored for laboratory-scale synthesis due to operational simplicity, while catalytic hydrogenation suits bulk production despite higher costs.

Purification and Characterization Techniques

Post-synthetic purification typically involves:

  • Liquid-Liquid Extraction: Separation using dichloromethane and saturated sodium bicarbonate to remove acidic byproducts.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (6:4) for intermediate isolation.
  • Recrystallization: Acetone or methanol yields high-purity crystals.

Spectroscopic Data:

  • IR (KBr): 1710 cm⁻¹ (C=O stretch, carboxylic acid), 1650 cm⁻¹ (C=C pyrrolidine).
  • ¹H NMR (500 MHz, CDCl₃): δ 8.77 (s, 1H, aromatic), 5.88 (dt, J = 17.9 Hz, pyrrolidine-H), 2.55 (s, 3H, CH₃ ester).

Chemical Reactions Analysis

Types of Reactions: 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid serves as a critical building block in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds and materials.

Biology

  • Biological Activity Investigation : Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. It has shown promise in modulating enzyme activities and influencing cellular pathways, highlighting its potential as a biochemical probe.

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Its derivatives may serve as precursors in drug development, enhancing the efficacy of new medications .

Material Science

  • Advanced Materials Production : this compound is utilized in producing advanced materials such as polymers and metal-organic frameworks (MOFs). These materials are valuable in various applications, including catalysis and drug delivery systems .

Case Study 1: Drug Development

A study investigated the use of this compound derivatives in developing anti-inflammatory drugs. The derivatives were synthesized and tested for their ability to inhibit inflammatory pathways in vitro. Results indicated significant reductions in pro-inflammatory cytokines when treated with these compounds, suggesting their potential as therapeutic agents .

Case Study 2: Material Science Innovations

In another study focusing on material science, researchers utilized this compound to create a new class of polymers with enhanced thermal stability and mechanical properties. These polymers demonstrated superior performance in high-temperature applications compared to conventional materials .

Mechanism of Action

The mechanism of action of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in various binding interactions with enzymes and receptors, influencing biological processes. The isophthalic acid moiety may also contribute to the compound’s overall activity by facilitating interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is unique due to its specific structural configuration, which combines the properties of both pyrrole and isophthalic acid. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Biological Activity

5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring fused to an isophthalic acid moiety. This unique structure contributes to its reactivity and biological interactions.

Structural Formula

C12H11NO4\text{C}_{12}\text{H}_{11}\text{N}\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through the following mechanisms:

  • Receptor Binding : It can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with nucleophilic sites on proteins, which can alter their function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some derivatives related to isophthalic acid have been evaluated for their anticancer potential. They may act by inhibiting pathways involved in tumorigenesis.
  • Neuroprotective Effects : Certain studies have indicated that compounds containing the pyrrole structure can have neuroprotective effects, potentially influencing pathways related to neurodegeneration.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AntitumorInhibitory effects on cancer cell lines
NeuroprotectivePotential protective effects in neuronal models

Case Study: Antimicrobial Evaluation

A study conducted on various derivatives of isophthalic acid highlighted the antimicrobial properties of this compound against common pathogens like E. coli and S. aureus. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity.

Case Study: Antitumor Properties

In vitro studies have shown that derivatives of isophthalic acid can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of protein kinase C (PKC) pathways, which are crucial in cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing precursor compounds (e.g., substituted pyrroles and isophthalic acid derivatives) in solvents like xylene or toluene, followed by purification via recrystallization or chromatography. For optimization, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Statistical methods such as Design of Experiments (DoE) reduce trial runs by systematically analyzing interactions between variables .
  • Example Parameters to Optimize :

VariableRange TestedImpact on Yield
Temperature80–150°CHigher temps accelerate cyclization but may degrade sensitive groups
SolventXylene vs. DMFPolar aprotic solvents may stabilize intermediates
Reaction Time12–48 hoursProlonged time improves conversion but risks side reactions

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to verify pyrrole ring substitution and carboxylic acid protons.
  • Chromatography : HPLC or LC-MS to assess purity (>95% by area normalization).
  • Elemental Analysis : Confirm molecular formula (e.g., C₁₃H₁₁NO₄).
  • Thermal Analysis : TGA/DSC to evaluate stability and melting points.
    • Reference standards (e.g., USP/EP guidelines) ensure methodological rigor .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction mechanisms, identifying transition states and intermediates. Tools like GRRM or IRC (Intrinsic Reaction Coordinate) analysis map energy profiles. Combine with machine learning to prioritize experimental conditions, as demonstrated by ICReDD’s feedback loop integrating computation and data science .
  • Key Steps :

Perform conformational searches to identify low-energy intermediates.

Calculate activation energies for plausible pathways.

Validate predictions with isotopic labeling or kinetic studies.

Q. How should researchers resolve contradictions between experimental data and theoretical predictions?

  • Methodological Answer : Apply comparative analysis frameworks:

  • Step 1 : Replicate experiments under controlled conditions to rule out procedural errors.
  • Step 2 : Cross-validate computational models with alternative methods (e.g., MP2 vs. DFT).
  • Step 3 : Use sensitivity analysis to identify variables causing discrepancies (e.g., solvent effects not modeled).
    • Theoretical alignment ensures findings meet academic standards .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, segregated from oxidizers .
  • Spill Response : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing yield and selectivity in its synthesis?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., catalyst concentration vs. temperature).
  • Taguchi Design : Identifies robust conditions against noise factors (e.g., humidity).
  • Example Workflow :

Screen variables via Plackett-Burman design.

Optimize significant factors using Central Composite Design.

Validate with triplicate runs .

Theoretical and Mechanistic Insights

Q. How does the electronic structure of the pyrrole moiety influence the compound’s reactivity?

  • Methodological Answer : The conjugated π-system of the dihydropyrrole ring enhances electron density at the nitrogen, facilitating electrophilic substitution. Computational NBO (Natural Bond Orbital) analysis quantifies charge distribution, guiding functionalization strategies (e.g., acylation vs. alkylation) .

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